1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Overview
Description
1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro-substituted phenyl ring, a methoxyethyl group, and an indole moiety, all connected through a urea linkage. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The indole derivative is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Urea Linkage: The final step involves the reaction of the fluoro-substituted phenyl isocyanate with the alkylated indole derivative to form the desired urea compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea: This compound has a chloro substituent instead of a fluoro substituent, which may affect its reactivity and biological activity.
1-(3-fluoro-4-methylphenyl)-3-(1-(2-ethoxyethyl)-1H-indol-3-yl)urea: The presence of an ethoxyethyl group instead of a methoxyethyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-7-8-14(11-16(13)20)21-19(24)22-17-12-23(9-10-25-2)18-6-4-3-5-15(17)18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSCTVGIXHAEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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